2,4-Dimethylbenzoic acid

Catalog No.
S562418
CAS No.
611-01-8
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylbenzoic acid

CAS Number

611-01-8

Product Name

2,4-Dimethylbenzoic acid

IUPAC Name

2,4-dimethylbenzoic acid

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)

InChI Key

BKYWPNROPGQIFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)O)C

Synonyms

2,4-dimethylbenzoic acid, 2,4-dimethylbenzoic acid, sodium salt

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C

The exact mass of the compound 2,4-Dimethylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407532. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. It belongs to the ontological category of dimethylbenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethylbenzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core with two methyl groups at the 2- and 4-positions. This specific substitution pattern makes it a valuable intermediate and building block in the synthesis of a range of specialty chemicals. It serves as a documented precursor in the production of pharmaceuticals, agrochemicals, and performance-enhancing polymer additives. Its utility stems from the distinct reactivity and physical properties conferred by the precise arrangement of its functional groups.

The substitution of 2,4-dimethylbenzoic acid with other dimethylbenzoic acid isomers (e.g., 2,5- or 3,5-) or simpler analogs like toluic acid is often unfeasible in established processes. The specific 2,4-methylation pattern governs critical chemical properties, including the acid dissociation constant (pKa) and, crucially, the regioselectivity of subsequent reactions like electrophilic aromatic substitution. Using an incorrect isomer will lead to different product profiles, potentially yielding impurities or the wrong target molecule altogether. This makes isomeric purity a primary procurement concern for applications demanding high reaction fidelity and reproducible outcomes.

Defined Acidity Profile Critical for Catalysis and Salt Formation

2,4-Dimethylbenzoic acid exhibits a moderate acidity with a reported pKa of approximately 4.22. This value is significantly different from that of its sterically hindered isomer, 2,6-dimethylbenzoic acid, which is a considerably stronger acid with a pKa of about 3.36. This nearly 10-fold difference in acidity is a critical process parameter.

Evidence DimensionAcid Dissociation Constant (pKa at 25°C)
Target Compound Data~4.22
Comparator Or Baseline2,6-Dimethylbenzoic acid: ~3.36
Quantified Difference2,4-isomer is ~0.86 pKa units weaker (approx. 7.2x less acidic)
ConditionsAqueous solution at 25°C.

This distinct pKa value directly impacts reaction rates, catalyst selection, solubility in basic media, and the efficiency of purification and separation steps.

Required Regioselectivity for Pharmaceutical & Agrochemical Intermediate Synthesis

In electrophilic aromatic substitution reactions, the substituent pattern on 2,4-dimethylbenzoic acid directs incoming groups to a specific position. During nitration, a key step in the synthesis of various intermediates, the nitro group is strongly directed to the 5-position. Attempting this reaction with a different isomer, such as 2,5-dimethylbenzoic acid, would result in a different distribution of products, with nitration occurring primarily at other positions (ortho and meta to the carboxyl group).

Evidence DimensionRegioselectivity in Nitration
Target Compound DataStrongly favors substitution at the 5-position.
Comparator Or Baseline2,5-Dimethylbenzoic acid: Yields a mixture of meta (29%) and ortho (41%) nitro acids.
Quantified DifferenceQualitatively different product outcome; substitution is impossible for targeted synthesis.
ConditionsElectrophilic aromatic substitution (nitration) with nitric and sulfuric acids.

For multi-step syntheses where positional control is essential, 2,4-dimethylbenzoic acid is the only viable precursor, making other isomers unsuitable.

Precursor for High-Performance Polymer Nucleating Agents

Metal salts of aromatic carboxylic acids, such as sodium benzoate, are established nucleating agents for polypropylene, used to increase crystallization rates and improve mechanical properties. The specific structure of the benzoate derivative is critical. While direct comparative data is proprietary, the use of substituted benzoates like aluminum p-tert-butyl benzoate is common practice. The 2,4-dimethyl substitution pattern offers a specific molecular geometry and polarity that influences its interaction with the polymer melt, making it a candidate for creating specialized nucleating agents to optimize polymer properties.

Evidence DimensionSuitability as a Nucleating Agent Precursor
Target Compound DataServes as a precursor for salts used as polymer nucleating agents.
Comparator Or BaselineSodium Benzoate (unsubstituted benchmark).
Quantified DifferenceThe dimethyl substitution provides a different steric and electronic profile compared to the unsubstituted benzoate, enabling fine-tuning of polymer properties.
ConditionsIncorporation into polypropylene melt during processing.

This enables its use in producing high-performance plastics with tailored properties, a role for which simpler analogs like benzoic acid may not be optimized.

Synthesis of Regiospecific Pharmaceutical and Agrochemical Intermediates

This compound is the designated starting material in synthetic pathways where electrophilic substitution is required specifically at the 5-position of the ring. Its use prevents the formation of isomeric byproducts that would arise from using other dimethylbenzoic acids, simplifying purification and ensuring the correct final molecular architecture.

Development of Advanced Polymer Additives

As a precursor to specialized metal salts, 2,4-dimethylbenzoic acid is used to create nucleating agents for semicrystalline polymers like polypropylene. These additives can improve processing cycle times and enhance final-part properties such as stiffness and thermal stability, making it relevant for manufacturers of high-performance plastics.

Process Chemistry Requiring Defined Acidity and Solubility

In applications where precise pH control, selective extraction, or specific salt formation is necessary, the well-defined pKa of 2,4-dimethylbenzoic acid makes it a more predictable and reliable choice compared to isomers with significantly different acid strengths. This is critical for developing robust and reproducible chemical processes.

XLogP3

2.8

Boiling Point

268.0 °C

Melting Point

90.0 °C

UNII

1QJD7P2UWB

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

611-01-8

Wikipedia

2,4-dimethylbenzoic acid

General Manufacturing Information

Benzoic acid, 2,4-dimethyl-: INACTIVE

Dates

Last modified: 08-15-2023

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